molecular formula C10H9F6NO B1440904 N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol CAS No. 1309602-67-2

N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol

Cat. No.: B1440904
CAS No.: 1309602-67-2
M. Wt: 273.17 g/mol
InChI Key: FDHVWRTVTDGFPS-UHFFFAOYSA-N
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Description

N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of trifluoroethyl groups attached to both nitrogen and oxygen atoms, along with an aminophenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol typically involves the reaction of 4-aminophenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and activity at the target site, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,O-Bis(trimethylsilyl)-4-aminophenol: Similar structure but with trimethylsilyl groups instead of trifluoroethyl groups.

    N,O-Bis(2,2,2-trifluoroethyl)-4-nitrophenol: Similar structure but with a nitro group instead of an amino group.

Uniqueness

N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol is unique due to the presence of trifluoroethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)5-17-7-1-3-8(4-2-7)18-6-10(14,15)16/h1-4,17H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHVWRTVTDGFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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